molecular formula C26H23BrN2O2 B10924051 methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10924051
M. Wt: 475.4 g/mol
InChI Key: RKXYTEDKUMYUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes the bromination of methyl 4-methylbenzoate, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .

Scientific Research Applications

Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and pyrazole groups play crucial roles in binding to enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its complex structure, which provides specific reactivity and binding properties not found in simpler analogs. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and catalysis.

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

methyl 4-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C26H23BrN2O2/c1-17-4-10-20(11-5-17)24-23(27)25(21-12-6-18(2)7-13-21)29(28-24)16-19-8-14-22(15-9-19)26(30)31-3/h4-15H,16H2,1-3H3

InChI Key

RKXYTEDKUMYUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.